3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene
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Overview
Description
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene: is an organic compound with the molecular formula C10H14S4 and a molecular weight of 262.478 g/mol . This compound is characterized by its unique bicyclic structure containing four sulfur atoms, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
Chemistry: In chemistry, 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological and medicinal applications are still under investigation. Its sulfur-rich structure suggests it could have interesting biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties .
Mechanism of Action
The exact mechanism of action for 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is not well-documented. its effects are likely mediated through interactions with biological molecules, such as proteins or nucleic acids, via its sulfur atoms. These interactions could influence various molecular pathways and cellular processes .
Comparison with Similar Compounds
- 3,6,9,12-Tetrathiabicyclo[9.2.1]dodeca-1(11),7-diene
- 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific bicyclic structure and the positioning of its sulfur atoms.
Properties
CAS No. |
60147-18-4 |
---|---|
Molecular Formula |
C10H14S4 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene |
InChI |
InChI=1S/C10H14S4/c1-2-10-8-13-6-4-11-3-5-12-7-9(1)14-10/h1-2H,3-8H2 |
InChI Key |
GFFSEQUFOHFBGI-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
Canonical SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
60147-18-4 | |
Pictograms |
Irritant |
Synonyms |
3,6,9,14-tetrathiabicyclo(9.2.1)tetradeca-11,13-diene TTBCTD |
Origin of Product |
United States |
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